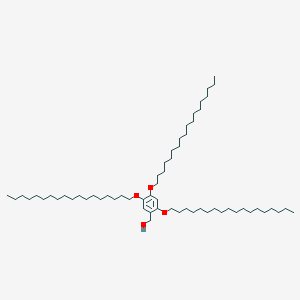
4-Hydroxypyridine-2,5-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxypyridine-2,5-dicarboxylic acid is a chemical compound with the molecular formula C7H5NO5. It is a derivative of pyridine, featuring hydroxyl and carboxyl functional groups. This compound is known for its versatility in various chemical reactions and its applications in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxypyridine-2,5-dicarboxylic acid typically involves the reaction of pyridine derivatives with oxidizing agents. One common method includes the oxidation of 4-hydroxypyridine-2-carboxylic acid using potassium permanganate or other strong oxidizers under controlled conditions . The reaction is usually carried out in an aqueous medium at elevated temperatures to ensure complete oxidation.
Industrial Production Methods: Industrial production of this compound often involves large-scale oxidation processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the compound. Additionally, purification steps such as crystallization and recrystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxypyridine-2,5-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the carboxyl groups to hydroxyl groups, leading to the formation of dihydroxypyridine derivatives.
Substitution: The hydroxyl and carboxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed:
Oxidation Products: Complex pyridine derivatives with additional functional groups.
Reduction Products: Dihydroxypyridine derivatives.
Substitution Products: Halogenated or alkylated pyridine derivatives.
Scientific Research Applications
4-Hydroxypyridine-2,5-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical studies.
Medicine: Explored for its therapeutic potential in drug development, particularly as an inhibitor of specific enzymes.
Industry: Utilized in the production of polymers, dyes, and agrochemicals.
Mechanism of Action
The mechanism of action of 4-hydroxypyridine-2,5-dicarboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes such as glutamate decarboxylase, affecting the metabolic pathways in which these enzymes are involved. The hydroxyl and carboxyl groups play a crucial role in binding to the active sites of enzymes, thereby modulating their activity .
Comparison with Similar Compounds
4-Hydroxypyridine-2,6-dicarboxylic acid (Chelidamic acid): Similar structure but different positional isomers.
Pyridine-2,5-dicarboxylic acid: Lacks the hydroxyl group, leading to different chemical properties.
2,6-Dihydroxypyridine: Contains two hydroxyl groups but lacks carboxyl groups.
Uniqueness: 4-Hydroxypyridine-2,5-dicarboxylic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C7H5NO5 |
|---|---|
Molecular Weight |
183.12 g/mol |
IUPAC Name |
4-oxo-1H-pyridine-2,5-dicarboxylic acid |
InChI |
InChI=1S/C7H5NO5/c9-5-1-4(7(12)13)8-2-3(5)6(10)11/h1-2H,(H,8,9)(H,10,11)(H,12,13) |
InChI Key |
ONTUGERKWCTYSU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC=C(C1=O)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


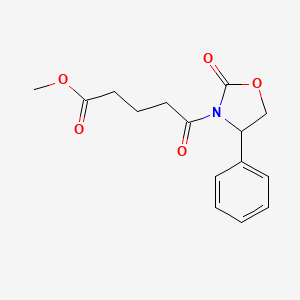
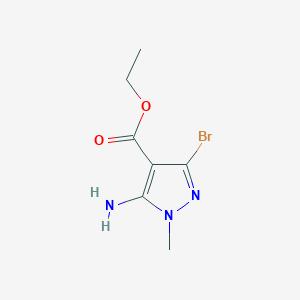


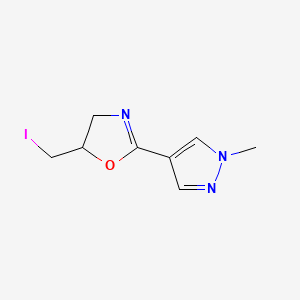
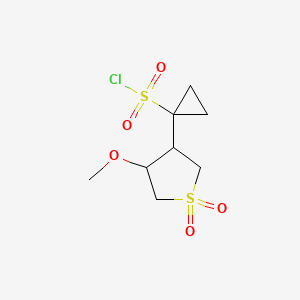
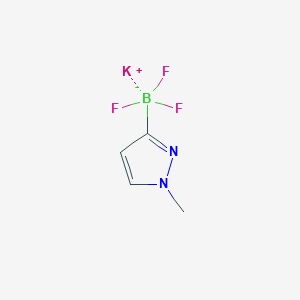

![2-Azabicyclo[4.1.0]heptane-1-carboxamide](/img/structure/B13644317.png)
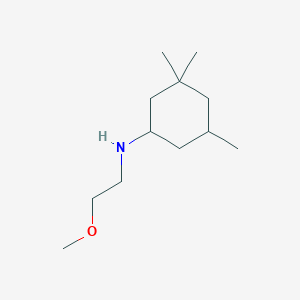
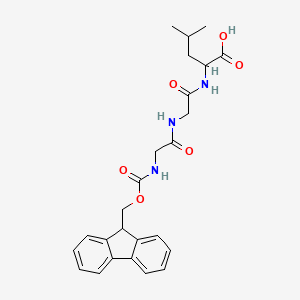

![3-[9-(3-phenylphenyl)carbazol-3-yl]-9-[4-(4-phenylphenyl)phenyl]carbazole](/img/structure/B13644340.png)
